4-Ethynyl-3-fluoro-N,N-dimethylbenzamide
Description
4-Ethynyl-3-fluoro-N,N-dimethylbenzamide is a benzamide derivative featuring an ethynyl group at the para-position (C4), a fluorine atom at the meta-position (C3), and N,N-dimethyl substitution on the amide nitrogen. This structure combines electron-withdrawing groups (ethynyl and fluorine) with a sterically accessible dimethylamide moiety, making it a candidate for diverse applications in organic synthesis, materials science, and pharmaceutical chemistry. Its ethynyl group enables participation in cross-coupling reactions, while the fluorine atom may enhance metabolic stability and influence electronic properties .
Properties
IUPAC Name |
4-ethynyl-3-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-4-8-5-6-9(7-10(8)12)11(14)13(2)3/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVLOWOYZVZIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)C#C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-fluoro-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and propargyl bromide.
Formation of Intermediate: The 4-fluoroaniline is first reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 4-ethynyl-3-fluoroaniline.
Amidation Reaction: The intermediate 4-ethynyl-3-fluoroaniline is then subjected to an amidation reaction with dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-fluoro-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Ethynyl-3-fluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluoro substituent can form hydrogen bonds or dipole-dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Spectroscopic and Physical Properties
a. NMR Chemical Shifts
The fluorine and ethynyl substituents significantly influence ¹³C NMR shifts. In N,N-dimethylbenzamides, para-substituents like hexyl () or chloro () alter carbonyl (δ ~171 ppm) and aromatic carbon shifts. For example, 4-hexyl-N,N-dimethylbenzamide shows δ 144.5 (C4) and 133.5 (C1), while electron-withdrawing groups deshield adjacent carbons. The ethynyl group’s strong inductive effect may further upfield shift the carbonyl carbon compared to alkyl analogs .
b. Solvent Effects
N,N-Dimethylbenzamides exhibit solvent-dependent ¹³C chemical shifts. Polar solvents like DMF increase the rotational barrier (ΔG‡) about the C–N bond due to steric hindrance and solvation effects (). The ethynyl group’s rigidity may amplify these effects, though specific data require further study .
Data Tables
Table 1: Comparison of Substituent Effects on Esterification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
